molecular formula C9H9IO3 B8393856 Methyl 2-hydroxy-5-iodo-3-methylbenzoate CAS No. 40912-75-2

Methyl 2-hydroxy-5-iodo-3-methylbenzoate

Cat. No.: B8393856
CAS No.: 40912-75-2
M. Wt: 292.07 g/mol
InChI Key: CRTIONITRAQEOA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-iodo-3-methylbenzoate is a useful research compound. Its molecular formula is C9H9IO3 and its molecular weight is 292.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

40912-75-2

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 2-hydroxy-5-iodo-3-methylbenzoate

InChI

InChI=1S/C9H9IO3/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4,11H,1-2H3

InChI Key

CRTIONITRAQEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-hydroxy-3-methylbenzoate (0.869 g, 5.23 mmol) in MeOH (5 mL) was added dropwise to a suspension of iodine (1.327 g, 5.23 mmol) and silver sulfate (1.63 g, 5.23 mmol), at room temperature under N2. The resultant brown suspension was stirred for 3 h after which time a colorless suspension was observed. The mixture was filtered through a plug of Celite, washed with MeOH (30 mL) and concentrated in vacuo to afford methyl 2-hydroxy-5-iodo-3-methylbenzoate, as a colorless solid. LCMS calc.=292.1; found=292.7 (M+H)+. 1H NMR (500 MHz, CHCl3): δ 11.0 (s, 1 H); 8.02 (s, 1 H); 7.62 (s, 1 H); 3.97 (s, 3 H); 2.25 (s, 3 H).
Quantity
0.869 g
Type
reactant
Reaction Step One
Quantity
1.327 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.0 g (7.19 mmol) 2-hydroxy-5-iodo-3-methyl-benzoic acid in 5.0 mL thionyl chloride (69.0 mmol) is stirred for 20 min at 80° C. Thionyl chloride is eliminated i.vac. and the residue is combined with 20 mL MeOH and stirred for 20 min at RT. The product is precipitated out of the reaction. MeOH is eliminated i.vac. down to 5 mL and the residue is suction filtered. The product is further reacted without any more purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

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